molecular formula C17H12F3N7O2 B3019967 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-72-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B3019967
CAS RN: 1396792-72-5
M. Wt: 403.325
InChI Key: MIWYRCRMFUUPJM-UHFFFAOYSA-N
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Description

The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible properties and uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents to achieve the desired biological activity. For instance, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides involves the preparation of Schiff's bases followed by reactions with other reagents to introduce the tetrazole moiety . Similarly, the synthesis of N-substituted imidazolylbenzamides includes the attachment of the imidazolyl group to a benzamide scaffold . These methods could potentially be adapted for the synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes heterocyclic moieties such as imidazole, tetrazole, or oxadiazole rings, which are known to contribute to the biological activity of the molecules . The presence of these rings in the compound suggests that it may interact with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions Analysis

Compounds with benzimidazole and tetrazole groups can participate in various chemical reactions. For example, the tetrazole ring can act as a bioisostere for the carboxylate group, potentially undergoing reactions typical of carboxylic acids . The benzimidazole moiety can engage in electrophilic substitution reactions at positions that are not sterically hindered .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely influenced by its functional groups. The trifluoromethoxy group is known to increase the lipophilicity of a molecule, which can affect its ability to cross biological membranes . The tetrazole ring is a weak acid and can exist in different protonation states depending on the pH, which may influence the compound's solubility and stability . The presence of aromatic rings suggests that the compound may have significant UV absorbance, which could be useful in spectroscopic analysis .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N7O2/c18-17(19,20)29-11-7-5-10(6-8-11)27-25-15(24-26-27)16(28)21-9-14-22-12-3-1-2-4-13(12)23-14/h1-8H,9H2,(H,21,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWYRCRMFUUPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

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